molecular formula C7H14O2 B13540819 2-Propanone, 1-butoxy- CAS No. 84223-13-2

2-Propanone, 1-butoxy-

Cat. No.: B13540819
CAS No.: 84223-13-2
M. Wt: 130.18 g/mol
InChI Key: UYNCDYOFUJEUQN-UHFFFAOYSA-N
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Description

2-Propanone, 1-butoxy-, also known as 1-butoxy-2-propanone, is an organic compound with the molecular formula C7H14O2. It is a colorless liquid with a mild odor, commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, which are solvents known for their excellent solvency properties and low volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-butoxy-2-propanone can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures from 1 to 5 atmospheres. The catalyst used can be an acid or a base, with sulfuric acid and sodium hydroxide being common choices.

Industrial Production Methods

In industrial settings, 1-butoxy-2-propanone is produced through a continuous process where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-butoxy-2-propanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butoxyacetic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 1-butoxy-2-propanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Butoxyacetic acid.

    Reduction: 1-butoxy-2-propanol.

    Substitution: Various substituted propanones depending on the nucleophile used.

Scientific Research Applications

1-butoxy-2-propanone has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.

    Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction of lipids and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.

    Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its excellent solvency and low volatility.

Mechanism of Action

The mechanism by which 1-butoxy-2-propanone exerts its effects is primarily through its solvency properties. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the penetration of active ingredients in formulations. The pathways involved include the disruption of intermolecular forces in solutes, leading to their dissolution and subsequent chemical reactivity.

Comparison with Similar Compounds

1-butoxy-2-propanone can be compared with other glycol ethers such as:

    2-butoxyethanol: Similar in structure but with different solvency properties and applications.

    1-methoxy-2-propanone: Another glycol ether with a methoxy group instead of a butoxy group, leading to different chemical reactivity and uses.

    2-propoxyethanol: Similar in function but with a propoxy group, affecting its volatility and solvency.

1-butoxy-2-propanone is unique due to its balance of solvency and low volatility, making it particularly useful in applications where a strong solvent with minimal evaporation is required.

Properties

CAS No.

84223-13-2

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-butoxypropan-2-one

InChI

InChI=1S/C7H14O2/c1-3-4-5-9-6-7(2)8/h3-6H2,1-2H3

InChI Key

UYNCDYOFUJEUQN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(=O)C

Origin of Product

United States

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